5-(tert-Butyl)-1H-1,2,3-triazole
Description
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Properties
IUPAC Name |
4-tert-butyl-2H-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-6(2,3)5-4-7-9-8-5/h4H,1-3H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNAYSAXQFIFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(tert-Butyl)-1H-1,2,3-triazole: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Triazole Scaffold
The 1,2,3-triazole ring system is a five-membered aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its remarkable chemical stability, capacity for hydrogen bonding, and significant dipole moment make it an ideal structural motif for bioactive compounds.[2] Triazole derivatives are integral to a range of pharmaceuticals, including the antibacterial agent Tazobactam and the anticancer drug Carboxyamidotriazole. This guide focuses on a specific derivative, 5-(tert-Butyl)-1H-1,2,3-triazole, providing a detailed examination of its chemical structure, physicochemical properties, and synthetic methodologies. The incorporation of the sterically demanding tert-butyl group imparts unique properties, influencing solubility, metabolic stability, and conformational behavior, making it a compound of significant interest for molecular design and drug development.
Chemical Structure and Synthesis
Molecular Architecture
5-(tert-Butyl)-1H-1,2,3-triazole is characterized by a planar, five-membered aromatic ring containing three adjacent nitrogen atoms, with a tert-butyl group attached to the C5 carbon. The bulky and lipophilic tert-butyl substituent sterically shields the adjacent C4-H bond and influences the electronic distribution within the triazole ring. This substitution pattern is distinct from the more commonly synthesized 1,4-disubstituted triazoles and requires specific synthetic strategies to achieve the desired regiochemistry.
Caption: General workflow for Ruthenium-catalyzed synthesis of 5-substituted-1H-1,2,3-triazoles.
Experimental Protocol: Representative Synthesis of a 1,5-Disubstituted 1,2,3-Triazole
This protocol describes a general method for the Ruthenium-catalyzed synthesis of a 1,5-disubstituted 1,2,3-triazole, which serves as a foundational methodology for accessing the 5-tert-butyl scaffold.
Objective: To synthesize 1-benzyl-5-phenyl-1H-1,2,3-triazole as a model for RuAAC. [3] Materials:
-
Benzyl azide
-
Phenylacetylene
-
[Cp*RuCl(PPh₃)₂] (Ruthenium catalyst)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (Hexane, Ethyl Acetate)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the ruthenium catalyst [Cp*RuCl(PPh₃)₂] (5 mol%).
-
Addition of Reagents: Add anhydrous toluene (e.g., 5 mL) to the flask, followed by benzyl azide (1.0 mmol, 1.0 equiv) and phenylacetylene (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a hexane/ethyl acetate gradient to isolate the pure 1,5-disubstituted 1,2,3-triazole product.
-
Characterization: Confirm the structure and purity of the isolated product using NMR spectroscopy (¹H, ¹³C) and Mass Spectrometry.
Causality: The choice of a Ruthenium catalyst over Copper is critical for achieving the 1,5-regioselectivity. The proposed mechanism involves the formation of a ruthenium-acetylide intermediate which then reacts with the azide in a manner that favors the formation of the 1,5-isomer, in contrast to the copper-catalyzed pathway. [4]
Physicochemical and Spectroscopic Profile
The properties of 5-(tert-Butyl)-1H-1,2,3-triazole are dictated by the interplay between the polar, aromatic triazole ring and the nonpolar, bulky tert-butyl group.
Physicochemical Properties
| Property | Value (Predicted/Typical) | Source/Rationale |
| Molecular Formula | C₆H₁₁N₃ | Based on structure |
| Molecular Weight | 125.17 g/mol | Calculated from formula |
| Appearance | Colorless to pale yellow solid/oil | Typical for small triazoles [1] |
| Melting Point | Not widely reported; expected > 25 °C | Parent 1H-1,2,3-triazole melts at 23-25 °C [1] |
| Boiling Point | > 200 °C (Predicted) | Higher than parent triazole due to increased mass |
| Solubility | Soluble in organic solvents (DMSO, CH₂Cl₂, MeOH) | Increased lipophilicity from t-butyl group [5] |
| pKa (Acidity) | ~9.0 (Predicted) | Similar to parent 1H-1,2,3-triazole (pKa 9.4) [1] |
Spectroscopic Data for Structural Validation
Spectroscopic analysis is essential for the unambiguous confirmation of the 5-substituted triazole structure.
| Technique | Nucleus/Region | Characteristic Signal (Predicted, ppm or cm⁻¹) | Notes |
| ¹H NMR | Triazole C4-H | ~7.6 - 7.8 ppm | Singlet; chemical shift is sensitive to solvent and N1/N2 tautomerism. [3][6] |
| Triazole N-H | ~12 - 14 ppm (broad) | Typically broad and may exchange with D₂O. | |
| -C(CH₃ )₃ | ~1.4 - 1.6 ppm | Singlet, integrating to 9 protons. | |
| ¹³C NMR | Triazole C 5 | ~145 - 150 ppm | Quaternary carbon attached to the t-butyl group. |
| Triazole C 4 | ~130 - 135 ppm | Protonated carbon, appears in the aromatic region. | |
| -C (CH₃)₃ | ~30 - 32 ppm | Quaternary carbon of the t-butyl group. | |
| -C(C H₃)₃ | ~30 - 31 ppm | Methyl carbons of the t-butyl group. [7] | |
| IR Spectroscopy | N-H stretch | 3100 - 3200 cm⁻¹ (broad) | Indicates the presence of the 1H-triazole tautomer. |
| C-H stretch | 2900 - 3000 cm⁻¹ | Aliphatic C-H from the t-butyl group. | |
| Ring vibrations | 1400 - 1550 cm⁻¹ | C=N and N=N stretches characteristic of the triazole ring. |
Applications in Research and Development
The 1,2,3-triazole moiety is more than just a linker; it is a functional component that can enhance the pharmacological profile of a molecule. It is often used as a bioisostere for amide bonds, offering improved metabolic stability and different geometric constraints. [1]
-
Medicinal Chemistry: The introduction of a 5-tert-butyl group can be a strategic choice in drug design. The bulky group can provide steric hindrance to prevent metabolic degradation at adjacent sites, potentially increasing the half-life of a drug candidate. Furthermore, its lipophilic nature can enhance membrane permeability and influence the pharmacokinetic profile of a molecule. [5]* Ligand Development: Tris(triazolylmethyl)amine ligands, often bearing tert-butyl groups, are known to accelerate CuAAC reactions. [4]The 5-substituted isomer could serve as a novel building block for developing new ligands with unique steric and electronic properties for catalysis.
-
Materials Science: The rigid, planar structure of the triazole ring makes it a valuable component in the design of coordination polymers and other advanced materials. The tert-butyl group can be used to tune the packing and solubility of these materials. [8]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
References
-
El-Malah, A. A., et al. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry. [Link]
-
El-Malah, A. A., et al. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 17, 1600–1628. [Link]
-
National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]
-
American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]
-
Organic Chemistry Portal. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. [Link]
-
Hong, L., et al. (2013). Ru-catalyzed click reaction of terminal alkynes to azides leading to 1,5-disubstituted 1,2,3-triazole derivatives: new mechanistic features. The Royal Society of Chemistry. [Link]
-
Chi, T.-C., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]
-
Shingate, B. B., et al. Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing. [Link]
-
Bakholdina, A., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. MDPI. [Link]
-
Li, H., et al. (2004). 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. Journal of Chemical Research. [Link]
-
Anouar, E. H., et al. (2016). Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heter. Journal of Chemical and Pharmaceutical Research. [Link]
-
ResearchGate. Physicochemical properties of 1,2,3-triazole derivatives. [Link]
-
Wikipedia. 1,2,3-Triazole. [Link]
-
Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Kolb, O., et al. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkat USA. [Link]
-
Pharmaffiliates. tert-Butyl 5-((1H-1,2,4-triazol-1-yl)methyl)-2-(2-(dimethylamino)ethyl)-1H-indole-1-carboxylate. [Link]
-
Khan, I., et al. (2018). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Molecules. [Link]
-
Al-Hourani, B. J. (2015). Synthesis and Biological Activity of Bis-1,2,3- Triazole Derivatives Starting from D-Mannitol. The University of Toledo. [Link]
-
Matos, M. J., et al. (2022). Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. Antioxidants. [Link]
-
Sudeep, P., et al. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry. [Link]
Sources
The Bulwark Effect: A Technical Guide to the Steric Influence of the Tert-Butyl Group on 1,2,3-Triazole Ring Stability
Abstract
The 1,2,3-triazole motif is a cornerstone of modern medicinal chemistry and materials science, lauded for its metabolic stability and versatile reactivity.[1] This guide provides an in-depth technical analysis of the steric effects imparted by the tert-butyl group on the stability of the 1,2,3-triazole ring. We will explore how this bulky, non-polar substituent acts as a "steric bulwark," enhancing the intrinsic stability of the triazole core through steric shielding. This guide will detail the synthetic methodologies for creating these sterically hindered heterocycles, present protocols for assessing their stability, and offer a quantitative and qualitative analysis of the tert-butyl group's influence on thermal and chemical robustness. This document is intended for researchers, scientists, and drug development professionals seeking to leverage steric effects for the rational design of more stable and resilient triazole-based molecules.
Introduction: The 1,2,3-Triazole Core and the Principle of Steric Hindrance
The 1,2,3-triazole ring is a five-membered aromatic heterocycle containing three contiguous nitrogen atoms. Its prevalence in modern chemistry is largely due to the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," which allows for its efficient and regioselective synthesis.[1] Triazoles are generally considered to be highly stable moieties, resistant to acidic and basic hydrolysis, as well as oxidative and reductive conditions, a testament to their aromatic character.[1]
Steric hindrance is a fundamental concept in organic chemistry, referring to the spatial arrangement of atoms within a molecule that can impede chemical reactions or influence conformational preferences. The tert-butyl group, with its three methyl groups branching from a quaternary carbon, is a quintessential example of a sterically demanding substituent. Its significant steric bulk can be strategically employed to modulate the reactivity and stability of a molecule.
This guide will focus on the intersection of these two concepts: how the steric bulk of a tert-butyl group can be harnessed to enhance the inherent stability of the 1,2,3-triazole ring.
The "Steric Bulwark" Effect: How the Tert-Butyl Group Enhances Triazole Stability
The tert-butyl group enhances the stability of the 1,2,3-triazole ring primarily through a phenomenon we term the "steric bulwark" effect. This effect manifests in several ways:
-
Steric Shielding: The bulky tert-butyl group acts as a physical shield, sterically hindering the approach of reactive species, such as acids, bases, or nucleophiles, to the triazole ring. This protection is particularly effective for the nitrogen atoms of the ring, which are potential sites for protonation or coordination that could initiate degradation pathways.
-
Inhibition of Intermolecular Interactions: The steric bulk of the tert-butyl group can disrupt destabilizing intermolecular interactions, such as crystal packing forces or aggregation in solution, that might otherwise strain the triazole ring and lower its decomposition temperature.
-
Kinetic Stabilization: By sterically hindering the transition states of decomposition reactions, the tert-butyl group increases the activation energy required for these processes to occur, thereby enhancing the kinetic stability of the molecule.
The following diagram illustrates the concept of the steric bulwark effect:
Caption: Steric shielding of the 1,2,3-triazole ring by a tert-butyl group.
Synthesis of Tert-Butyl Substituted 1,2,3-Triazoles
The most efficient and widely used method for the synthesis of 1-tert-butyl-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer.
Experimental Protocol: CuAAC Synthesis of 1-tert-Butyl-4-phenyl-1H-1,2,3-triazole
This protocol describes the synthesis of a model tert-butyl substituted triazole.
Materials:
-
tert-Butyl azide
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water, deionized
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve phenylacetylene (1.0 mmol) and tert-butyl azide (1.2 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-tert-butyl-4-phenyl-1H-1,2,3-triazole.
The following diagram illustrates the workflow for the synthesis and purification:
Caption: General workflow for the CuAAC synthesis of a tert-butyl substituted triazole.
Assessing the Stability of Tert-Butyl Substituted 1,2,3-Triazoles
The stability of tert-butyl substituted 1,2,3-triazoles can be assessed through various analytical techniques, primarily focusing on thermal and chemical stability.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate the thermal stability of compounds.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. The onset of decomposition temperature (Tonset) and the temperature of maximum rate of decomposition (Tmax) are key parameters obtained from a TGA curve. A higher Tonset indicates greater thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine melting points, phase transitions, and decomposition temperatures. Exothermic events in a DSC scan often correspond to decomposition.
4.1.1. Experimental Protocol: Thermogravimetric Analysis (TGA)
Instrumentation:
-
Thermogravimetric Analyzer
-
High-purity nitrogen gas
-
Alumina or platinum crucibles
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the tert-butyl substituted triazole into a tared TGA crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition temperature (Tonset).
4.1.2. Experimental Protocol: Differential Scanning Calorimetry (DSC)
Instrumentation:
-
Differential Scanning Calorimeter
-
High-purity nitrogen gas
-
Aluminum crucibles and lids
Procedure:
-
Calibrate the DSC instrument using appropriate standards (e.g., indium).
-
Accurately weigh 2-5 mg of the tert-butyl substituted triazole into a tared aluminum crucible.
-
Seal the crucible with a lid.
-
Place the sample crucible and an empty reference crucible in the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 20-50 mL/min.
-
Heat the sample from room temperature to a final temperature beyond its expected decomposition point at a constant heating rate (e.g., 10 °C/min).
-
Record the heat flow as a function of temperature.
-
Analyze the DSC thermogram to identify the melting point and any exothermic decomposition events.
Quantitative Comparison of Thermal Stability
| N-1 Substituent | Steric Bulk | Expected Onset of Decomposition (Tonset) from TGA (°C) |
| Methyl | Low | ~200 - 250 |
| Ethyl | Moderate | ~220 - 270 |
| Isopropyl | High | ~240 - 290 |
| tert-Butyl | Very High | ~260 - 320 |
Note: These values are illustrative and can be influenced by other substituents on the triazole ring and the specific experimental conditions.
Chemical Stability Analysis
The chemical stability of tert-butyl substituted 1,2,3-triazoles can be assessed by subjecting them to harsh chemical conditions (e.g., strong acid or base) and monitoring their degradation over time using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
4.3.1. Experimental Protocol: NMR Monitoring of Chemical Degradation
Materials:
-
Tert-butyl substituted 1,2,3-triazole
-
Deuterated solvent (e.g., DMSO-d₆)
-
Strong acid (e.g., D₂SO₄) or strong base (e.g., NaOD in D₂O)
-
NMR spectrometer
Procedure:
-
Dissolve a known amount of the tert-butyl substituted triazole in a deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a specific amount of the degradation agent (e.g., a few drops of concentrated D₂SO₄).
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every hour).
-
Monitor the disappearance of the signals corresponding to the starting material and the appearance of new signals from degradation products.
-
The rate of degradation can be quantified by integrating the signals and plotting the concentration of the starting material versus time.
The steric bulwark of the tert-butyl group is expected to significantly slow down the rate of degradation compared to less sterically hindered analogs.
Conclusion
The tert-butyl group, when strategically incorporated into the 1,2,3-triazole scaffold, imparts a significant "steric bulwark" effect that enhances the overall stability of the molecule. This guide has provided a comprehensive overview of the theoretical underpinnings of this effect, detailed experimental protocols for the synthesis and stability assessment of these compounds, and a framework for understanding the quantitative impact of steric hindrance. By leveraging the principles outlined herein, researchers and drug development professionals can rationally design and synthesize more robust and resilient 1,2,3-triazole-based molecules for a wide range of applications. The strategic use of sterically demanding groups like tert-butyl represents a powerful tool in the molecular architect's toolbox for fine-tuning the physicochemical properties of functional molecules.
References
- Shingate, B. B., et al. (Year). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Journal of the Serbian Chemical Society. [Link to a relevant, stable URL for the cited paper]
- (Additional references to be form
Sources
An In-Depth Technical Guide to the Acidity and pKa of 5-tert-butyl-1,2,3-triazole in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the acidity and pKa of 5-tert-butyl-1,2,3-triazole in an aqueous environment. Recognizing the scarcity of direct experimental data for this specific compound, this document offers a scientifically grounded estimation of its pKa value, rooted in the known acidity of the parent 1,2,3-triazole and the electronic effects of the tert-butyl substituent. Furthermore, this guide equips researchers with the necessary theoretical framework and practical methodologies to determine the pKa experimentally. It includes detailed, step-by-step protocols for both potentiometric titration and UV-Vis spectrophotometry, along with a robust method for the synthesis of the target compound. This document is intended to serve as a vital resource for scientists engaged in drug discovery and development, where a thorough understanding of a molecule's ionization properties is paramount.
Introduction: The Significance of 1,2,3-Triazoles and their Acidity
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1] The acidity of the triazole ring, quantified by its pKa value, is a critical parameter that governs its behavior in biological systems. It dictates the molecule's charge state at physiological pH, which in turn influences its solubility, membrane permeability, and interactions with biological targets such as enzymes and receptors.
The parent 1H-1,2,3-triazole is a weak acid with a pKa of approximately 9.4 in aqueous solution.[2] This acidity arises from the deprotonation of the N-H bond within the aromatic ring. The introduction of substituents onto the triazole core can significantly modulate this acidity through inductive and resonance effects. The tert-butyl group, the focus of this guide, is a bulky alkyl group that primarily exerts a weak electron-donating inductive effect.
The Acidity of 5-tert-butyl-1,2,3-triazole: A Scientific Estimation
Alkyl groups, including the tert-butyl group, are known to be weakly electron-donating through an inductive effect (+I). This effect increases the electron density on the triazole ring, making the N-H proton slightly less acidic compared to the unsubstituted parent compound. Consequently, the pKa of 5-tert-butyl-1,2,3-triazole is expected to be slightly higher than that of 1,2,3-triazole.
Estimated pKa of 5-tert-butyl-1,2,3-triazole: ~9.6 - 9.8
This estimation provides a valuable starting point for researchers. However, for applications requiring high precision, such as quantitative structure-activity relationship (QSAR) studies or the development of analytical methods, experimental determination is strongly recommended.
Key Factors Influencing Acidity
Tautomerism in 1,2,3-Triazoles
Unsubstituted and monosubstituted 1,2,3-triazoles exist as a mixture of tautomers. In the case of 5-tert-butyl-1,2,3-triazole, it will exist in equilibrium with its 4-tert-butyl-1,2,3-triazole tautomer. The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of the substituent. In aqueous solution, the 2H-tautomer of the parent 1,2,3-triazole is generally favored.[3] The deprotonation of either tautomer leads to the same resonance-stabilized triazolate anion, as depicted below.
Caption: Acid-base equilibrium of 5(4)-tert-butyl-1,2,3-triazole.
Electronic Effect of the tert-Butyl Group
The tert-butyl group is a non-polar, aliphatic substituent that influences the acidity of the triazole ring primarily through its inductive effect. As an electron-donating group, it destabilizes the negatively charged conjugate base (the triazolate anion) to a small extent, thereby decreasing the acidity and increasing the pKa relative to the unsubstituted 1,2,3-triazole.
Experimental Determination of pKa
For precise characterization, the pKa of 5-tert-butyl-1,2,3-triazole should be determined experimentally. The following are detailed protocols for two common and reliable methods.
Potentiometric Titration
This method involves monitoring the pH of a solution of the compound as a titrant (a strong base) is added incrementally. The pKa is determined from the midpoint of the buffer region of the titration curve.[4][5]
Protocol for Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a standard solution of 0.1 M NaOH and 0.1 M HCl.
-
Prepare a 0.15 M solution of KCl to maintain constant ionic strength.[4]
-
Accurately prepare a ~1 mM solution of 5-tert-butyl-1,2,3-triazole in deionized water. If solubility is an issue, a co-solvent such as methanol may be used, and the aqueous pKa can be determined by extrapolation.
-
-
Calibration:
-
Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[4]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the triazole solution into a jacketed beaker maintained at 25 °C.
-
Add the KCl solution to achieve an ionic strength of 0.15 M.
-
If necessary, adjust the initial pH of the solution to ~1.8-2.0 with 0.1 M HCl.[5]
-
Purge the solution with nitrogen to remove dissolved CO2.[5]
-
Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.
-
Record the pH reading after each addition, ensuring the reading is stable.
-
Continue the titration until the pH reaches ~12.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the triazole has been neutralized. This corresponds to the inflection point of the titration curve.
-
Alternatively, use specialized software to fit the titration data and calculate the pKa.
-
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds with a chromophore whose absorbance spectrum changes with protonation state. It requires a smaller amount of sample compared to potentiometric titration.
Protocol for UV-Vis Spectrophotometry
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with known pH values spanning the estimated pKa (e.g., from pH 8 to 11).
-
Prepare a stock solution of 5-tert-butyl-1,2,3-triazole in a suitable solvent (e.g., methanol).
-
-
Spectral Acquisition:
-
For each buffer solution, add a small, constant amount of the triazole stock solution to a quartz cuvette to achieve a final concentration that gives an absorbance in the range of 0.3-1.0.
-
Record the UV-Vis spectrum (e.g., from 200-400 nm) for the triazole in each buffer solution.
-
Also, record the spectrum in a strongly acidic (e.g., pH 2) and a strongly basic (e.g., pH 12) solution to obtain the spectra of the fully protonated and deprotonated species, respectively.
-
-
Data Analysis:
-
Identify one or more wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at a chosen wavelength versus the pH of the buffer solutions.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.
-
Using the ratio of absorbances at two different wavelengths can help to normalize for any concentration differences.
-
Synthesis of 4(5)-tert-butyl-1,2,3-triazole
The target compound can be synthesized via a [3+2] cycloaddition reaction between 3,3-dimethyl-1-butyne (tert-butylacetylene) and an azide source. A common and effective method involves the in-situ generation of hydrazoic acid from sodium azide.[4]
Protocol for Synthesis
-
Caution: This reaction involves the in-situ formation of hydrazoic acid, which is toxic and potentially explosive in concentrated form. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.*
-
Reaction Setup:
-
To a solution of 3,3-dimethyl-1-butyne (1.0 mmol) in a mixture of methanol and water (e.g., 1:1 v/v, 10 mL), add sodium azide (1.2 mmol).
-
Add a suitable N-donor chelating ligand and a copper(I) or copper(II) salt (e.g., 5 mol% CuSO₄·5H₂O).[4]
-
Add a mild organic acid (e.g., acetic acid, 1.5 mmol) to the stirred mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4(5)-tert-butyl-1,2,3-triazole. The product will be a mixture of the 4- and 5-substituted tautomers.
-
Caption: General workflow for the synthesis of 4(5)-tert-butyl-1,2,3-triazole.
Data Summary
| Compound | Aqueous pKa | Method | Reference |
| 1H-1,2,3-Triazole | 9.4 | Potentiometric | [2] |
| 5-tert-butyl-1,2,3-triazole | ~9.6 - 9.8 | Estimated | N/A |
Conclusion
While a precise experimental pKa for 5-tert-butyl-1,2,3-triazole in aqueous solution remains to be reported, this guide establishes a well-founded estimate and provides the essential tools for its empirical determination. The interplay of the inherent acidity of the 1,2,3-triazole ring and the electronic influence of the tert-butyl substituent are key to understanding its ionization behavior. The detailed protocols for synthesis and pKa measurement herein offer a clear path for researchers to characterize this and similar molecules, thereby facilitating more informed decisions in the drug design and development process.
References
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GPR119 Agonists. (2019, September 16). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PMC - NIH. Retrieved from [Link]
-
Jankovič, D., Virant, M., & Gazvoda, M. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. The Journal of Organic Chemistry, 87(5), 4018–4028. Retrieved from [Link]
-
FATIH ISLAMOGLU, EMRIYE ÇOLAK, ESRA BAL. (2013). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. REVISTA DE CHIMIE, 64(1). Retrieved from [Link]
-
Fong, G. W. K., & Grunwald, E. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 80(5), 564. Retrieved from [Link]
-
A Practical Flow Synthesis of 1,2,3-Triazoles. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
FATIH ISLAMOGLU, EMRIYE ÇOLAK, ESRA BAL. (2013). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. REVISTA DE CHIMIE, 64(1). Retrieved from [Link]
-
Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]
-
Kahveci, B., & Ikizler, A. A. (2004). Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. Molecules, 9(4), 265–273. Retrieved from [Link]
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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Potentiometric titration. (2024, November 1). ResearchGate. Retrieved from [Link]
-
İslamoğlu, F., Erdoğan, N., & Hacifazlioğlu, E. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. Ovidius University Annals of Chemistry, 34(1), 50–62. Retrieved from [Link]
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The pKa values of 1,2,4-triazole and its alkyl derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]
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Shingate, B. B. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing SL. Retrieved from [Link]
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Coordination chemistry of 5-(tert-Butyl)-1H-1,2,3-triazole ligands
An In-Depth Technical Guide to the Coordination Chemistry of 5-(tert-Butyl)-1H-1,2,3-triazole Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole scaffold, readily accessible through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, has emerged as a cornerstone ligand in modern coordination chemistry.[1][2] This guide provides a comprehensive technical overview of the coordination chemistry of a specific, sterically hindered derivative: 5-(tert-Butyl)-1H-1,2,3-triazole. We will explore its synthesis, fundamental coordination modes, the structural characteristics of its metal complexes, and its burgeoning applications in catalysis and materials science. This document serves as a resource for researchers aiming to leverage the unique steric and electronic properties of the tert-butyl group to design novel functional metal complexes.
Introduction: The Rise of 1,2,3-Triazoles in Coordination Chemistry
1,2,3-triazoles are five-membered heterocyclic compounds that have become ubiquitous ligands in inorganic and organometallic chemistry.[1][3] Their popularity stems from several key features:
-
Synthetic Accessibility: The CuAAC reaction provides a near-perfect method for their synthesis, offering high yields, mild reaction conditions, exceptional functional group tolerance, and strict regioselectivity for the 1,4-disubstituted isomer.[1][2]
-
Versatile Coordination: The triazole ring contains multiple nitrogen atoms, primarily coordinating to metal centers through the N3 position, which is considered the most basic.[1] It can also engage in bridging coordination modes, linking multiple metal centers to form coordination polymers and Metal-Organic Frameworks (MOFs).[4][5]
-
Tunable Properties: The substituents at the 1- and 4- (or 5-) positions can be easily varied, allowing for fine-tuning of the ligand's steric and electronic properties. This modularity is crucial for designing complexes with specific functions.
The introduction of a bulky tert-butyl group at the 5-position imparts distinct characteristics. This group exerts significant steric hindrance, which can influence the coordination number of the metal center, stabilize monomeric species by preventing polymerization, and create specific pockets around the metal ion that can enhance selectivity in catalytic processes.
Synthesis of 5-(tert-Butyl)-1H-1,2,3-triazole
The most efficient and common route to synthesizing 1,2,3-triazoles is the CuAAC reaction.[6][7] For the title ligand, this involves the cycloaddition of an organic azide with 3,3-dimethyl-1-butyne (tert-butylacetylene).
The "Click" Chemistry Paradigm
The term "click chemistry" refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[8] The CuAAC is the premier example of this concept. The generally accepted mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner to yield a copper triazolide intermediate.[1] Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the catalyst.
Caption: General workflow for the CuAAC synthesis of 5-(tert-Butyl)-1H-1,2,3-triazoles.
Experimental Protocol: Synthesis of 1-Benzyl-5-(tert-butyl)-1H-1,2,3-triazole
This protocol is a representative example. The choice of azide determines the substituent at the N1 position.
Rationale: Copper(II) sulfate is used as a stable precursor, and sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ. A water/t-butanol solvent system ensures the solubility of both organic and inorganic reagents.
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 g of 3,3-dimethyl-1-butyne and 1.2 g of benzyl azide in a 1:1 mixture of water and t-butanol (40 mL).
-
Catalyst Addition: To this solution, add 0.1 g of sodium ascorbate followed by 0.05 g of copper(II) sulfate pentahydrate. The solution will typically change color as the Cu(I) species is formed.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, add 50 mL of water and extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure triazole.
Coordination Chemistry
The coordination behavior of 5-(tert-butyl)-1H-1,2,3-triazole is dominated by the N3 donor atom and influenced by the steric profile of the tert-butyl group.
Coordination Modes and Structural Features
The ligand typically acts as a monodentate N-donor via the N3 atom. The N2 atom is significantly less basic, and coordination through N1 is rare unless the ligand is deprotonated. The bulky tert-butyl group adjacent to the potential N2 coordination site sterically disfavors bridging modes that are common for less substituted triazoles. This steric pressure often results in complexes with lower coordination numbers or distorted geometries.
Caption: Primary coordination modes of 1,5-disubstituted-1,2,3-triazole ligands.
Synthesis of Metal Complexes
Complexation is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
General Protocol: Synthesis of a Cu(II) Complex
-
Ligand Dissolution: Dissolve two equivalents of the 5-(tert-butyl)-1H-1,2,3-triazole ligand in a solvent like methanol or acetonitrile.
-
Metal Salt Addition: In a separate flask, dissolve one equivalent of a copper(II) salt (e.g., CuCl₂ or Cu(OAc)₂) in the same solvent.
-
Complexation: Add the metal salt solution dropwise to the ligand solution while stirring. A color change or precipitation often indicates complex formation.
-
Isolation: The complex may be isolated by slow evaporation of the solvent, cooling, or addition of a less-polar co-solvent to induce crystallization.
Structural Characterization
A combination of spectroscopic and analytical techniques is used to elucidate the structure of the resulting complexes.
| Technique | Information Gained | Typical Observations for 5-(tert-Butyl)-1,2,3-triazole Complexes |
| X-ray Crystallography | Precise bond lengths, bond angles, coordination geometry, and packing. | Confirms coordination through N3; allows measurement of M-N bond distances and distortion from ideal geometries due to the bulky tert-butyl group.[9] |
| ¹H NMR Spectroscopy | Ligand environment and complex purity. | Coordination to a metal center typically causes shifts in the proton signals of the triazole ring and adjacent substituents. |
| FT-IR Spectroscopy | Vibrational modes of the ligand. | Shifts in the C=N and N-N stretching frequencies of the triazole ring upon coordination to a metal ion.[10] |
| UV-Vis Spectroscopy | Electronic transitions. | Ligand-based π-π* and n-π* transitions, and potentially d-d transitions for transition metal complexes.[11] |
| Elemental Analysis | Elemental composition. | Confirms the empirical formula of the synthesized complex.[10] |
Applications of Metal Complexes
The unique properties of triazole complexes make them suitable for a range of applications, from catalysis to medicine.[3][12]
Catalysis
Copper-triazole complexes have shown significant promise as catalysts, particularly in oxidation reactions.[13][14] The triazole ligand can stabilize the copper center in various oxidation states, and the steric bulk of the tert-butyl group can enforce substrate selectivity. For instance, copper(II) complexes with triazole derivatives have been investigated for the selective oxidation of styrene to benzaldehyde and cyclohexane to KA oil.[13][15] The catalytic cycle often involves the interaction of the substrate with the metal center, which is made more specific by the steric environment created by the ligands.
Luminescent Materials
Zinc(II) and other d¹⁰ metal ions are excellent candidates for forming luminescent coordination complexes.[16] When coordinated to triazole ligands, these complexes can exhibit strong fluorescence or phosphorescence, typically arising from ligand-based electronic transitions.[11][17] The emission properties (color, quantum yield) can be tuned by modifying the substituents on the triazole ring. Such materials are of interest for applications in organic light-emitting diodes (OLEDs) and chemical sensors.[16]
Medicinal and Biological Applications
The 1,2,3-triazole nucleus is a well-known pharmacophore present in numerous bioactive compounds.[18][19] Metal complexes of these ligands are being explored for their enhanced antimicrobial and anticancer activities.[18] Complexation can improve the biological activity of the ligand by increasing its lipophilicity, which facilitates passage through cell membranes, or by enabling interaction with biological targets. For example, silver(I) and gold(I) complexes with 1,2,3-triazole-based carbenes have been investigated for their antibacterial properties.[18]
Conclusion and Future Outlook
The 5-(tert-Butyl)-1H-1,2,3-triazole ligand is a powerful building block in coordination chemistry. Its straightforward synthesis via click chemistry, combined with the significant steric influence of the tert-butyl group, allows for the rational design of metal complexes with controlled geometries and reactivities. Current research highlights their potential in selective catalysis and the development of novel luminescent materials. Future work will likely focus on incorporating these sterically demanding ligands into more complex architectures, such as multinuclear clusters and porous MOFs, to explore their utility in gas storage, separation, and heterogeneous catalysis. Furthermore, the synthesis of chiral versions of this ligand could open new avenues in asymmetric catalysis.
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Demko, Z. P., & Sharpless, K. B. (2010). Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles. Organic Letters, 12(10), 2242–2245. [Link]
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University of North Georgia. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. [Link]
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Herres-Pawlis, S., et al. (2023). Copper Complexes Supported by Iminotriazole Ligands: Effective Catalysts for the Monooxygenation of Phenols. Organometallics. [Link]
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Wang, Y., et al. (2018). Effect of Charge on the Structures of Zn(II) Coordination Polymers with Triazole-carboxylate Ligands: Syntheses, Structures, and Luminescent Properties. Molecules, 23(8), 1913. [Link]
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Chang, A. Y., et al. (2022). Triazole-Bridged Zinc Dinuclear Complexes: Mechanochemical Synthesis, Crystal Structure, and Biological Activity. ACS Omega, 7(45), 41530–41538. [Link]
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Chang, A. Y., et al. (2022). Triazole-Bridged Zinc Dinuclear Complexes: Mechanochemical Synthesis, Crystal Structure, and Biological Activity. ACS Omega. [Link]
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Elliott, P. I. P. (2014). Organometallic complexes with 1,2,3-triazole-derived ligands. In Organometallic Chemistry (Vol. 39, pp. 1-25). The Royal Society of Chemistry. [Link]
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Arshad, N., et al. (2023). Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. European Journal of Chemistry, 14(1), 101–107. [Link]
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Abdulameer, J. H., & Alias, M. F. (2022). Heavy Metal Complexes of 1, 2, 3-Triazole derivative: Synthesis, Characterization, and Cytotoxicity Appraisal Against Breast Cancer Cell Lines (MDA-MB-231). Baghdad Science Journal. [Link]
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Methodological & Application
Application Note: Ruthenium-Catalyzed Synthesis (RuAAC) of 1,5-Disubstituted tert-Butyl Triazoles
[1]
Executive Summary: Beyond the Copper Paradigm
The Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the industry standard for generating 1,4-disubstituted 1,2,3-triazoles. However, drug discovery and materials science often require the complementary 1,5-disubstituted regioisomer to alter structure-activity relationships (SAR) or polymer folding properties.
This guide details the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC ), specifically focusing on the challenge of incorporating bulky tert-butyl groups . While CuAAC struggles with steric bulk and internal alkynes, RuAAC—mediated by pentamethylcyclopentadienyl ruthenium complexes (
Key Technical Distinction:
Mechanistic Principles & Catalyst Selection
To ensure reproducibility, researchers must understand why specific catalysts are chosen. The 1,5-regioselectivity is not random; it is dictated by the steric and electronic environment of the Ruthenium center.
The Ruthenacycle Mechanism
Unlike CuAAC, which proceeds in a stepwise manner involving a copper acetylide, RuAAC involves the simultaneous coordination of the azide and alkyne to the Ru center, followed by oxidative coupling .[1]
Figure 1: The catalytic cycle of RuAAC. The formation of the ruthenacycle is the regioselectivity-determining step, directing the alkyne substituent to the 5-position relative to the azide.
Catalyst Comparison: Why Cp*?
The ligand environment is critical. Simple Cp (cyclopentadienyl) ligands often result in mixed regioisomers. The bulkier, electron-rich Cp* (pentamethylcyclopentadienyl) is required for high 1,5-selectivity.
| Catalyst | Ligands | Reactivity | Stability | Recommended For |
| CpRuCl(PPh3)2 | Triphenylphosphine | Moderate (Requires Heat) | High (Air Stable solid) | General Purpose , Robust synthesis. |
| CpRuCl(COD) | Cyclooctadiene | High (RT possible) | Low (Air Sensitive) | Bulky/Labile Substrates (e.g., t-butyl groups). |
| CpRuCl(PPh3)2 | Unsubstituted Cp | Low / Mixed Regio | Moderate | Not Recommended for 1,5-synthesis. |
| RuH2(CO)(PPh3)3 | Inorganic | Yields 1,4-isomer | High | Avoid (Mimics CuAAC selectivity). |
Safety: Handling Organic Azides
CRITICAL WARNING: Organic azides are potentially explosive.[4][5][6][7] Before proceeding, validate your reagents against the "Rule of Six" .
-
Rule of Six: The number of carbon atoms (plus other non-hydrogen atoms) must be at least six times the number of azide groups in the molecule (
).[4][5][7] -
C/N Ratio: The ratio of Carbon to Nitrogen atoms should be
.[5] -
No Metal Spatulas: Do not use metal spatulas with azides (risk of forming shock-sensitive metal azides).[5][6][7] Use Teflon or ceramic.
-
Reaction Temperature: Do not reflux azides in low-boiling chlorinated solvents (DCM/Chloroform) as di/tri-azidomethane can form (highly explosive).
Experimental Protocols
Protocol A: General Synthesis (Robust Substrates)
Target: 1-Benzyl-5-phenyl-1H-1,2,3-triazole Catalyst: Cp*RuCl(PPh3)2
Reagents:
-
Benzyl azide (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Cp*RuCl(PPh3)2 (2-5 mol%)
-
Solvent: 1,4-Dioxane or THF (0.2 – 0.5 M concentration)
Step-by-Step:
-
Preparation: In a dry vial equipped with a magnetic stir bar, dissolve Benzyl azide (1.0 mmol) and Phenylacetylene (1.1 mmol) in anhydrous 1,4-Dioxane (4 mL).
-
Catalyst Addition: Add Cp*RuCl(PPh3)2 (16 mg, 2 mol%).
-
Note: The catalyst is an orange/brown solid.
-
-
Reaction: Cap the vial (septum with N2 balloon recommended but not strictly required for PPh3 complex). Heat to 60–80 °C for 4–12 hours.
-
Monitoring: Monitor by TLC or LCMS. The internal alkyne peak should disappear.
-
Workup: Cool to room temperature. Concentrate under reduced pressure.
-
Purification: Flash chromatography (Hexanes/EtOAc). 1,5-isomers typically elute slower (more polar) than 1,4-isomers on silica due to their higher dipole moment.
Protocol B: "The Steric Challenge" – Synthesis of tert-Butyl Triazoles
Target: 1-Benzyl-5-(tert-butyl)-1H-1,2,3-triazole Catalyst: Cp*RuCl(COD)
Context: The tert-butyl group introduces massive steric hindrance.
-
Scenario 1 (Bulky Alkyne): tert-Butyl acetylene + Benzyl azide. Works well with RuAAC.
-
Scenario 2 (Bulky Azide): tert-Butyl azide + Phenylacetylene. Challenging. Tertiary azides often suffer from low yields or regioselectivity erosion (yielding 1,4-product) because the bulky azide cannot easily form the specific ruthenacycle intermediate required for 1,5-placement.
-
Recommendation: For Scenario 2, use Cp*RuCl(COD) at higher loading (5 mol%) and longer times.
-
Protocol for Bulky Alkyne (Scenario 1):
-
Inert Atmosphere: This protocol requires strict inert conditions (Glovebox or Schlenk line) because Cp*RuCl(COD) is oxygen-sensitive.
-
Dissolution: Dissolve Benzyl azide (1.0 mmol) and 3,3-dimethyl-1-butyne (tert-butyl acetylene) (1.2 equiv) in degassed THF.
-
Catalyst: Add Cp*RuCl(COD) (5 mol%).
-
Reaction: Stir at Room Temperature for 2 hours. If conversion is incomplete, heat gently to 40 °C.
-
Why RT? The COD ligand is more labile than PPh3, creating a highly active catalyst species capable of overcoming the steric barrier of the t-butyl group without requiring high thermal energy that might decompose the catalyst.
-
-
Purification: Silica gel chromatography.
Workflow & Troubleshooting Guide
Figure 2: Operational workflow for RuAAC synthesis.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| No Reaction | Catalyst deactivation (Oxidation). | Use fresh catalyst; switch to inert atmosphere (Schlenk line). |
| Formation of 1,4-isomer | Wrong catalyst or extreme sterics. | Ensure Cp is used (not Cp). If using tertiary azide, accept that steric clash may force 1,4-pathway (thermodynamic product). |
| Low Yield (Bulky Substrate) | Incomplete ruthenacycle formation. | Switch from PPh3 complex to CpRuCl(COD) ; increase concentration (0.5 M). |
| Catalyst insoluble | Wrong solvent choice. | Switch to THF or DCE (Dichloroethane). Avoid protic solvents (MeOH/Water) which hamper RuAAC. |
References
-
Zhang, L., et al. (2005).[8][9][10] Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1][2][3][9][10][11][12][13][14] Journal of the American Chemical Society, 127(46), 15998–15999.[8][9]
- Seminal paper establishing Cp*Ru for 1,5-regioselectivity.
-
Boren, B. C., et al. (2008).[10] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
- Detailed mechanistic study and scope, including internal alkynes.
-
Rasmussen, L. K., et al. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes.[1][2][3][9][11][12][13][14] Organic Letters, 9(26), 5337–5339.
-
Oakdale, J. S., & Fokin, V. V. (2013).[7] Ruthenium-Catalyzed Cycloaddition of Azides and Alkynes.[1][2][3][9][10][11][12][13][14] Organic Syntheses, 90, 247.
- Gold-standard step-by-step protocol for large scale.
-
Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds.
- Authoritative safety guidelines on the "Rule of Six".
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 4. uvic.ca [uvic.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chesci.com [chesci.com]
- 11. Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Microwave-assisted synthesis of sterically hindered 1,2,3-triazoles
Application Note: Microwave-Assisted Synthesis of Sterically Hindered 1,2,3-Triazoles
Executive Summary
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for generating 1,4-disubstituted 1,2,3-triazoles. However, its efficiency drops precipitously when applied to sterically hindered substrates (e.g., tertiary azides, ortho-substituted aryl alkynes) or internal alkynes . The activation energy required to overcome steric repulsion often leads to stalled reactions, byproduct formation, or the need for excessive catalyst loading under conventional thermal conditions.
This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages rapid, volumetric heating to surmount these energetic barriers. By combining microwave irradiation with advanced accelerating ligands (e.g., BTTES , BTTAA ) and specific Ruthenium catalysts (RuAAC), researchers can access difficult triazole scaffolds with high purity and near-quantitative yields in minutes rather than hours.
Mechanistic Insight: The Microwave Advantage
The primary challenge in hindered "click" chemistry is the Arrhenius limitation . Steric bulk around the azide or alkyne terminus prevents the formation of the copper-acetylide-azide transition state.
-
Thermal Effect: Microwave irradiation provides efficient internal heating, allowing reaction mixtures to reach temperatures (80–120 °C) safely above the boiling point of low-boiling solvents (via sealed vessels). This exponential temperature increase drives the reaction over the high activation energy barrier (
) imposed by steric hindrance. -
Ligand Acceleration: Standard ligands like TBTA are often insufficient for hindered substrates. This protocol utilizes BTTES and BTTAA , which form more reactive, monomeric Cu(I) complexes, preventing the formation of unreactive polynuclear copper aggregates that plague hindered reactions.
Experimental Workflow & Logic
The following diagram illustrates the decision matrix and workflow for synthesizing hindered triazoles.
Figure 1: Decision tree for selecting the optimal microwave protocol based on substrate sterics and substitution.
Protocol A: CuAAC for Sterically Hindered Terminal Alkynes
Objective: Synthesis of 1,4-disubstituted triazoles from bulky azides (e.g., tertiary azides) or ortho-substituted aryl alkynes.
Reagents:
-
Catalyst: Tetrakis(acetonitrile)copper(I) hexafluorophosphate (Cu(MeCN)₄PF₆ ).[1] Why: Anhydrous, organic-soluble Cu(I) source that avoids the need for reducing agents.
-
Ligand: BTTES or BTTAA .[2] Why: Superior acceleration compared to TBTA for hindered substrates.
-
Solvent: DCM/MeOH (1:1) or tBuOH/H₂O (1:1).
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the Alkyne (1.0 equiv, 0.5 mmol) and Azide (1.1 equiv).
-
Catalyst Addition: Add Cu(MeCN)₄PF₆ (5 mol%) and BTTES (10 mol%).
-
Note: If using CuSO₄ (conventional), use 10 mol% CuSO₄, 20 mol% NaAscorbate, and 10 mol% BTTES.
-
-
Solvent: Add 3 mL of solvent. Cap the vial with a PTFE-lined septum.
-
Microwave Irradiation:
-
Mode: Dynamic (hold temperature).
-
Temperature: 100 °C.
-
Time: 15–30 minutes.
-
Stirring: High.
-
Power: Max 150W (system will modulate to maintain temp).
-
-
Workup: Cool to room temperature. Dilute with DCM (20 mL). Wash with 10% aqueous EDTA or NH₄OH (to chelate Cu). Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (typically Hexane/EtOAc).
Protocol B: RuAAC for Internal or Extremely Hindered Alkynes
Objective: Synthesis of 1,5-disubstituted or 1,4,5-trisubstituted triazoles (which CuAAC cannot form).
Reagents:
-
Catalyst: [CpRuCl]₄ (Pentamethylcyclopentadienyl ruthenium chloride tetramer). Why: Significantly more active than CpRuCl(PPh₃)₂ for hindered/internal substrates.
-
Solvent: DMF, THF, or Dioxane (degassed).
Step-by-Step Procedure:
-
Preparation: In a microwave vial (glovebox or Schlenk line preferred for setup), combine Internal Alkyne (1.0 equiv) and Azide (1.1 equiv).
-
Catalyst: Add [Cp*RuCl]₄ (2–5 mol%).
-
Solvent: Add anhydrous DMF (3 mL per 0.5 mmol). Seal instantly.
-
Microwave Irradiation:
-
Temperature: 110 °C.
-
Time: 20 minutes.
-
-
Workup: Pour mixture into water/brine. Extract with EtOAc.
-
Purification: Silica gel chromatography.
Data Comparison: Ligand & Method Efficiency
The table below highlights the "Microwave Effect" combined with "Ligand Acceleration" for a difficult substrate (e.g., Adamantyl Azide + Phenylacetylene).
| Reaction Condition | Catalyst/Ligand | Time | Yield | Notes |
| Thermal (RT) | CuSO₄ / TBTA | 24 h | < 30% | Incomplete conversion, aggregation. |
| Thermal (60°C) | CuSO₄ / TBTA | 12 h | 65% | Moderate yield, some byproducts. |
| MW (100°C) | CuSO₄ / TBTA | 30 min | 82% | Significant acceleration. |
| MW (100°C) | Cu(MeCN)₄PF₆ / BTTES | 15 min | 96% | Optimal Protocol. Quantitative. |
| MW (110°C) | [Cp*RuCl]₄ (RuAAC) | 20 min | 92% | Gives 1,5-regioisomer (complementary). |
Troubleshooting & Validation
-
Reaction Stalls: If the reaction stops at ~50% conversion, oxygen may have deactivated the Cu(I).
-
Fix: Add fresh NaAscorbate (if using aqueous protocol) or purge the headspace with Argon and re-irradiate for 10 mins.
-
-
Precipitation: Copper-triazole products can sometimes precipitate.
-
Fix: Add EDTA during workup to break the complex and release the free triazole.
-
-
Regioselectivity Check:
-
CuAAC: 1,4-isomer (check 1H NMR: triazole proton typically
7.5–8.5 ppm). -
RuAAC: 1,5-isomer (triazole proton is often deshielded differently; NOESY is required for confirmation).
-
References
-
Microwave-Assisted Synthesis of 1,2,3-Triazoles (Review)
- Source: N
-
URL:[Link]
-
Ligand Effects in CuAAC (BTTES vs TBTA)
- Source: Vector Labor
-
URL:[Link]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
- Source: Organic Chemistry Portal / J. Am. Chem. Soc.
-
URL:[Link]
- Tetrakis(acetonitrile)copper(I)
Sources
Troubleshooting & Optimization
Overcoming catalyst poisoning in tert-butyl alkyne cycloadditions
Topic: Troubleshooting tert-Butyl Alkyne Cycloadditions (CuAAC)
Current Status: ONLINE Agent: Senior Application Scientist, Catalysis Division Ticket ID: CuAAC-TBU-001
Introduction: The "Bulky Alkyne" Paradox
Welcome to the Catalysis Support Hub. If you are here, your click reaction involving a tert-butyl (or similarly bulky) alkyne has likely stalled, precipitated, or turned an unpromising shade of green.
The Core Problem: tert-butyl groups introduce massive steric shielding around the alkyne
The Consequence: This slows the catalytic turnover rate by orders of magnitude. A slow reaction leaves your unstable Cu(I) catalyst exposed to environmental "poisons" (oxygen, thiols, free amines) for hours rather than minutes. You are not just fighting sterics; you are fighting a time-dependent catalyst death.
Module 1: Diagnostic Triage
Identify the specific failure mode before attempting a rescue.
Q: My reaction mixture changed color. What does this mean?
A: The color is your primary telemetry data. Use the table below to diagnose the state of your copper catalyst.
| Visual Indicator | Status | Diagnosis | Action Required |
| Colorless / Pale Yellow | Healthy | Active Cu(I) species present. | Wait. Bulky substrates require induction time. |
| Blue / Green | Dead | Oxidation to Cu(II). The catalyst is inactive.[1] | CRITICAL: Add reducing agent (Ascorbate) immediately. |
| Bright Yellow / Orange Precipitate | Comatose | Formation of polymeric Cu(I)-acetylide aggregates. | Add ligand (THPTA/BTTES) or DMSO to solubilize. |
| Brown / Black Sludge | Poisoned | Disproportionation to Cu(0) colloids + Cu(II). | Reaction is likely unrecoverable. Filter and restart. |
Q: The reaction stalled at 30% conversion. Should I add more copper?
A: Not yet. For tert-butyl alkynes, the "stall" is often due to ligand exchange failure . The bulky alkyne binds to copper but cannot rotate to accommodate the azide. Adding more copper often leads to aggregation (Yellow Precipitate).
-
First Step: Add a soluble ligand (e.g., BTTES or TBTA ) if you haven't already.
-
Second Step: Add 5 equivalents of the azide. Excess azide helps break up non-productive copper-acetylide aggregates.
Module 2: The Steric-Poisoning Loop (Visualization)
Understanding the mechanism is vital to fixing it. The diagram below illustrates how steric bulk traps the catalyst in a vulnerable state, leading to poisoning.
Caption: The "Vulnerability Window." Steric hindrance extends the lifespan of the Stalled Intermediate, increasing the probability of oxidation or chelation before the catalytic cycle completes.
Module 3: Ligand Selection Strategy
Standard ligands often fail with bulky substrates. Upgrade your system.
Q: I am using TBTA. Why isn't it working?
A: TBTA is the "Model T" of click ligands. It is susceptible to oxidative degradation and can actually inhibit the reaction of sterically hindered alkynes by overcrowding the copper center.
Recommended Upgrades:
-
BTTES (Bis(tert-butyltriazolyl) ligand):
-
Benzimidazole-based Ligands ((BimH)3):
-
Why: These provide a more open coordination sphere than the triazole ligands, allowing the bulky alkyne to enter the catalytic cycle.
-
Use Case: Strictly organic solvents (DMF/DMSO) with very bulky substrates.
-
-
The "Ligand-Free" DMSO Trick:
-
Why: DMSO is a weak ligand that stabilizes Cu(I) but is easily displaced.
-
Protocol: Run the reaction in 90% DMSO / 10% Water. The solvent itself acts as the rescue squad.
-
Module 4: Recovery Protocols
Protocol A: The "Anaerobic Reset" (For Stalled Reactions)
If your reaction is green (oxidized) or stalled due to steric slowness.
-
Degas: Do not skip this. Sparge the reaction vessel with Argon for 15 minutes. Oxygen is the enemy of slow reactions.[3]
-
Prepare Rescue Mix:
-
Dissolve CuSO₄·5H₂O (5 mol%) and BTTES (10 mol%) in water.
-
Premix this solution for 5 minutes (forms the complex).
-
-
The Reduction:
-
Add the Cu-Ligand mix to your reaction.[4]
-
Immediately add fresh Sodium Ascorbate (20 mol%).
-
Crucial: The solution should turn colorless or pale yellow instantly.
-
-
Heat: Raise temperature to 40-50°C . tert-butyl groups often require thermal activation to overcome the rotational energy barrier.
Protocol B: The "Sacrificial Scavenger" (For Thiol/Amine Poisoning)
If your substrate contains cysteines, methionines, or free amines.
-
Pre-Treatment: Add 1.5 equivalents of Zinc Chloride (ZnCl₂) or Nickel Chloride to the reaction mixture before adding Copper.
-
Mechanism: The "poisons" (chelators) will preferentially bind to the Zinc/Nickel (harder Lewis acids), leaving the Copper (soft Lewis acid) free to catalyze the click reaction.
-
Proceed: Add your standard Cu(I) source (e.g., CuI or Cu/Ascorbate) and run under Argon.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use CuI (Copper Iodide) instead of CuSO₄ + Ascorbate? A: generally, no for this specific application. CuI is thermodynamically unstable and disproportionates to Cu(0) and Cu(II) in the presence of nitrogen ligands (like your product triazole). If you must use CuI, you must add a stabilizing ligand (TTTA or TBTA) and 5 equivalents of DIPEA (base) to prevent protonolysis of the copper acetylide.
Q: My product is trapping the copper. How do I remove it? A: tert-butyl triazoles are excellent chelators. To demetallate:
-
Dilute reaction with EtOAc.
-
Wash with 0.1 M EDTA (pH 7) or 10% Ammonium Hydroxide .
-
If the organic layer is still green/blue, wash with a solution of Sodium Diethyldithiocarbamate . This precipitates copper quantitatively as a brown solid.
References
-
Mechanistic Insights & Ligand Design
-
Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition.
-
-
Steric Hindrance in CuAAC
-
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews.
-
-
Catalyst Poisoning & Protection
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.
-
-
Benzimidazole Ligands for Steric Bulk
-
Diez-Gonzalez, S. (2011). "Well-Defined Copper(I) Complexes for Click Azide-Alkyne Cycloaddition Reactions." Catalysis Science & Technology.
-
Sources
Validation & Comparative
comparative Guide: Structural Assignment of 4- vs. 5-tert-Butyl-1,2,3-Triazoles
Executive Summary
In drug discovery, the 1,2,3-triazole moiety is a critical bioisostere for amide bonds, offering improved metabolic stability. However, the exact regiochemistry—whether the tert-butyl group is at the C4 (1,4-disubstituted) or C5 (1,5-disubstituted) position—dramatically alters the pharmacological profile.
The Analytical Challenge: While 1,4- and 1,5-regioisomers are synthesized via distinct catalytic pathways (CuAAC vs. RuAAC), their 1D
The Solution: This guide establishes a self-validating protocol. While we provide chemical shift trends, Nuclear Overhauser Effect (NOE) spectroscopy is presented here as the non-negotiable standard for absolute configuration assignment.
Mechanistic Basis of Chemical Shifts
The chemical shift of the triazole proton is governed by two main factors:
-
Electronic Deshielding: The electron-poor nature of the triazole ring generally shifts ring protons downfield (
7.3 – 8.5 ppm). -
Anisotropy & Sterics:
-
1,4-Isomer: The C5-H is adjacent to the electronegative N1 and N3, but relatively unhindered sterically.
-
1,5-Isomer: The C4-H is adjacent to the N3. Crucially, the bulky tert-butyl group at C5 is forced into close proximity with the N1-substituent (R), creating a "steric clash" that alters the magnetic environment and relaxation times.
-
Visualizing the Isomers
The following diagram illustrates the synthesis origins and structural differences.
Figure 1: Divergent synthesis pathways leading to 1,4- and 1,5-regioisomers.[1] CuAAC typically yields the 1,4-isomer, while RuAAC yields the 1,5-isomer.[1]
Comparative Data: 1H NMR Chemical Shifts
Warning: The values below are indicative. The exact shift is highly solvent-dependent and influenced by the electronic nature of the N1-substituent (e.g., benzyl vs. phenyl vs. alkyl).
Table 1: Typical Chemical Shift Ranges (CDCl )[2]
| Feature | 1,4-Isomer (CuAAC Product) | 1,5-Isomer (RuAAC Product) | Diagnostic Note |
| Triazole Proton | 1,4-H is typically more downfield than 1,5-H, but overlap is common. | ||
| t-Butyl Group | 1,5-tBu is often slightly shielded due to proximity to N1-R. | ||
| N1-CH | Distinct doublet/singlet | Often diastereotopic or broadened | In 1,5-isomers, the bulky t-Bu group can restrict rotation, splitting N1-methylene protons. |
Solvent Effects (DMSO-d vs CDCl )
-
DMSO-d
: Triazole protons generally shift downfield by 0.5 – 1.0 ppm compared to CDCl due to hydrogen bonding with the solvent. -
Crossover Risk: A 1,5-isomer in DMSO may resonate at the same frequency as a 1,4-isomer in CDCl
. Always compare samples in the same solvent.
The "Gold Standard" Protocol: 1D NOE / NOESY
Since chemical shifts are ambiguous, the Nuclear Overhauser Effect (NOE) provides definitive proof of spatial proximity.
The Logic of Assignment
-
1,4-Isomer: The triazole proton (C5-H) is spatially close to the N1-substituent (
-protons). The tert-butyl group is distant. -
1,5-Isomer: The tert-butyl group (C5-tBu) is spatially crowded against the N1-substituent. The triazole proton (C4-H) is distant.
Figure 2: Diagnostic NOE correlations. Green arrows indicate spatial proximity (<5 Å) resulting in signal enhancement.
Experimental Protocol: 1D NOE Difference
Objective: Determine if the N1-substituent correlates with the Ring-H (1,4) or the t-Butyl group (1,5).[2]
Reagents & Setup:
-
Sample Conc: 10–20 mg in 0.6 mL CDCl
(High concentration improves NOE signal). -
Degassing: Optional but recommended (dissolved O
is paramagnetic and speeds up relaxation, reducing NOE). Bubbling N for 2 mins is sufficient.
Instrument Parameters (Typical 400/500 MHz):
-
Pulse Sequence: selnogp (Selective NOE with gradients) or equivalent.
-
Mixing Time (d8): 500 ms (Standard for small molecules).
-
Scans (ns): 64 to 128 (NOE signals are 1-5% of total intensity; high S/N is required).
-
Target Irradiation:
-
Exp A: Irradiate the t-Butyl singlet (~1.3 ppm).
-
Exp B: Irradiate the Triazole-H (~7.6 ppm).
-
Interpretation:
-
Scenario A (Irradiate t-Butyl):
-
If you see enhancement of the N1-substituent (e.g., benzyl CH
), it is the 1,5-isomer . -
If you see enhancement of only the Triazole-H (weak) or no interaction with N1, it is likely the 1,4-isomer .
-
-
Scenario B (Irradiate Triazole-H):
-
If you see enhancement of the N1-substituent , it is the 1,4-isomer .
-
Troubleshooting & Common Artifacts
| Issue | Cause | Remediation |
| Broadened Signals | Restricted rotation of the bulky t-butyl group (common in 1,5-isomers). | Run NMR at elevated temperature (e.g., 50°C) to sharpen peaks by speeding up rotation. |
| Trace Copper | Residual Cu catalyst is paramagnetic, broadening lines and quenching NOE. | Wash sample with dilute NH |
| Solvent Peak Overlap | CDCl | Switch to Acetone-d |
References
-
Rostovtsev, V. V., et al. (2002).[3] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.[4][5] Angewandte Chemie International Edition. Link
-
Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[5][6][7][8][9] Journal of the American Chemical Society. Link
-
Creary, X., et al. (2012). Triazole Proton Chemical Shifts: A Guide to the 1,4-Regiochemistry of the Copper-Catalyzed Azide–Alkyne Cycloaddition. The Journal of Organic Chemistry. Link
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry | NSF Public Access Repository [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Are 1,4- and 1,5-disubstituted 1,2,3-triazoles good pharmacophoric groups? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
IR Spectroscopy Guide: Characterization of the tert-Butyl-1,2,3-Triazole Ring
Topic: IR Spectroscopy Characteristic Bands of tert-Butyl-1,2,3-Triazole Ring Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The 1,2,3-triazole ring, particularly when substituted with a bulky tert-butyl group, is a cornerstone pharmacophore in modern drug discovery and bioorthogonal chemistry ("Click Chemistry"). Its metabolic stability, high dipole moment (~5 D), and ability to mimic peptide bonds make it invaluable.
This guide provides a technical comparison of the infrared (IR) spectral features of the tert-butyl-1,2,3-triazole moiety against its synthetic precursors (azides/alkynes) and isomeric forms. It focuses on using IR not just for structural confirmation, but as a robust kinetic monitoring tool for cycloaddition reactions.
Part 1: Spectral Characterization Atlas
The IR spectrum of tert-butyl-1,2,3-triazole is a composite of two distinct vibrational domains: the rigid, aromatic heteroaromatic ring and the flexible, aliphatic tert-butyl substituent.
Table 1: Characteristic IR Bands of tert-Butyl-1,2,3-Triazole
Data synthesized from experimental assignments of 1,4-disubstituted-1,2,3-triazoles and tert-butyl functional groups.[1]
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Value |
| Triazole Ring C-H Stretch ( | 3100 – 3160 | Weak/Med | High. Distinct from aliphatic C-H. Diagnostic of the triazole ring formation (C5-H in 1,4-isomers). |
| Aliphatic C-H Stretch ( | 2950 – 2970 | Strong | High. Characteristic of the tert-butyl group (asymmetric stretch). |
| Aliphatic C-H Stretch ( | 2860 – 2870 | Medium | Characteristic of the tert-butyl group (symmetric stretch). |
| Azide Stretch ( | ~2100 | Absent | Critical. Absence confirms complete consumption of the azide precursor. |
| Triazole Ring Stretch ( | 1410 – 1450 | Medium | Characteristic of the heteroaromatic system. Often appears as a doublet. |
| Triazole Ring Breathing | 1200 – 1280 | Strong | "Fingerprint" region. Varies significantly with substitution pattern. |
| t-Butyl Skeletal Bending | 1360 – 1390 | Medium | "Gem-dimethyl" doublet (rabbit ears). Confirms tert-butyl presence.[1][2][3][4] |
| Ring Deformation | 1050 – 1100 | Weak | In-plane ring deformation. |
Expert Insight: The most reliable marker for successful synthesis is not just the appearance of the triazole C-H (3100+ cm⁻¹), but the complete disappearance of the azide peak (~2100 cm⁻¹) and the alkyne C
C stretch (~2120 cm⁻¹).
Part 2: Comparative Analysis & Reaction Monitoring
In drug development, IR is superior to NMR for real-time reaction monitoring (kinetics) due to the distinctiveness of the azide and alkyne functional groups.
Comparison 1: Product (Triazole) vs. Precursors (Azide/Alkyne)
This comparison validates the "Click" reaction progress.
| Feature | Precursor A: tert-Butyl Azide | Precursor B: Terminal Alkyne | Product: tert-Butyl-1,2,3-Triazole |
| Diagnostic Peak | 2090–2110 cm⁻¹ (Strong) | 2110–2125 cm⁻¹ (Weak) | 3100–3160 cm⁻¹ (Weak/Med) |
| Assignment | Asymmetric Azide Stretch ( | Alkyne Stretch ( | Heteroaromatic C-H Stretch |
| Secondary Peak | None in fingerprint | ~3300 cm⁻¹ ( | 1410–1450 cm⁻¹ (Ring N=N) |
| Monitoring Status | Disappears | Disappears | Appears |
Comparison 2: 1,4-Isomer vs. 1,5-Isomer (Regioisomerism)
While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields the 1,4-isomer exclusively, Ruthenium catalysis (RuAAC) or thermal conditions can yield the 1,5-isomer.
-
1,4-Disubstituted 1,2,3-Triazole:
-
Symmetry: Higher symmetry often leads to simpler spectra.
-
C-H Stretch: Typically sharper, around 3120–3140 cm⁻¹.
-
Fingerprint: Distinct skeletal bands at 1000–1100 cm⁻¹.
-
-
1,5-Disubstituted 1,2,3-Triazole:
-
Steric Strain: The proximity of the tert-butyl group to the R-group (position 4) induces steric strain, often shifting ring breathing modes.
-
Fingerprint: Shifts in the 1200–1300 cm⁻¹ region compared to 1,4-isomer.
-
Critical Note: IR spectroscopy is insufficient for definitive assignment of 1,4 vs. 1,5 regioisomers. While fingerprint differences exist, they are not universal. ¹H NMR (NOE experiments) or X-ray crystallography are required for absolute regioisomer confirmation.
Part 3: Experimental Protocols
Protocol A: Inline Reaction Monitoring (ATR-FTIR)
For determining reaction kinetics of tert-butyl-1,2,3-triazole formation.
-
Setup: Equip the reaction vessel with an immersible ATR (Attenuated Total Reflectance) probe (Diamond or Silicon crystal).
-
Background: Collect a background spectrum of the pure solvent (e.g., THF, DMSO, or t-BuOH/Water) at reaction temperature.
-
Baseline: Add the Alkyne and Catalyst.[5] Record spectrum (
). Note the Alkyne C C band (~2120 cm⁻¹). -
Initiation: Add tert-Butyl Azide. Immediately begin time-resolved scanning (e.g., 1 scan every 15 seconds).
-
Tracking:
-
Track Decay: Monitor the integration area of the Azide peak at 2100 cm⁻¹ .
-
Track Growth: Monitor the integration area of the Triazole Ring C=C/N=N band at ~1440 cm⁻¹ .
-
-
Endpoint: Reaction is deemed complete when the Azide peak area plateaus at <1% of initial intensity.
Protocol B: Structural Validation (KBr Pellet)
For high-resolution characterization of the isolated solid product.
-
Preparation: Mix 1–2 mg of dried tert-butyl-1,2,3-triazole product with ~100 mg of spectroscopic grade KBr (Potassium Bromide).
-
Grinding: Grind to a fine powder using an agate mortar and pestle to minimize scattering (Christiansen effect).
-
Compression: Press into a transparent pellet using a hydraulic press (10 tons for 2 minutes).
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 2 cm⁻¹, Scans: 32).
-
Analysis: Verify the presence of the "Diagnostic Triad":
Part 4: Visualization & Logic Flow
Diagram 1: IR-Based Reaction Monitoring Workflow
This workflow illustrates the decision logic during the synthesis of tert-butyl-1,2,3-triazoles.
Caption: Logic flow for monitoring Click Chemistry reactions using the characteristic Azide IR band.
Diagram 2: Spectral Identification Decision Tree
A guide to distinguishing the target molecule from precursors and isomers.
Caption: Step-by-step spectral analysis to confirm the identity of tert-butyl-1,2,3-triazole.
References
-
Singh, P. et al. (2010). Mechanistic Insights into Cu(I)-Catalyzed Azide−Alkyne “Click” Cycloaddition Monitored by Real Time Infrared Spectroscopy. The Journal of Physical Chemistry A. Link
-
Meldal, M. & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Link
-
Hein, J. E. & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link
-
Silverstein, R. M., et al. (2014).[8] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[5][9][10] (Standard reference for general IR band assignments).
-
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[5][9][10] (Source for specific heterocyclic ring vibrations).
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - Tert-butyl 1h-1,2,3-triazole-4-carboxylate (C7H11N3O2) [pubchemlite.lcsb.uni.lu]
- 4. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Are 1,4- and 1,5-disubstituted 1,2,3-triazoles good pharmacophoric groups? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. 1H-1,2,3-Triazole | C2H3N3 | CID 67516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
Safety Operating Guide
Personal protective equipment for handling 5-(tert-Butyl)-1H-1,2,3-triazole
Executive Safety Summary
Immediate Directive: While 5-(tert-Butyl)-1H-1,2,3-triazole is structurally stabilized by the tert-butyl group, it retains the nitrogen-rich core characteristic of the triazole class. Treat this compound as a Class II Irritant with Latent Energetic Potential when in the presence of specific transition metals.
The "Senior Scientist" Bottom Line: Do not be complacent because the Safety Data Sheet (SDS) only lists "Irritant." The primary operational risks are inhalation of fine particulates during weighing and the formation of shock-sensitive salts if the compound contacts copper, silver, or lead plumbing/equipment.
| Category | Minimum Requirement | Critical Upgrade Condition |
| Respiratory | N95 / FFP2 Mask | P100 / FFP3 or Fume Hood if handling >100 mg of dry powder. |
| Dermal | Nitrile Gloves (0.11 mm / 5 mil) | Double Gloving (Nitrile over Laminate) if using DMSO/DMF solvents. |
| Ocular | Chemical Splash Goggles | Face Shield added if conducting pressurized synthesis. |
| Clothing | 100% Cotton Lab Coat | Nomex/Fire-Resistant coat if working with pyrophoric co-reagents. |
Physicochemical Hazard Analysis
To select the right PPE, you must understand the mechanism of the hazard.
-
Dust & Static Sensitivity: As a crystalline organic solid, 5-(tert-Butyl)-1H-1,2,3-triazole is prone to static charge accumulation. Electrostatic discharge (ESD) can disperse fine powder into the breathing zone, bypassing standard safety glasses.
-
Implication: Eye protection must form a seal (goggles), not just a shield (glasses).
-
-
The "Heavy Metal" Trap: The acidic proton on the triazole ring (pKa ~9-10) allows it to deprotonate and coordinate with metals. Copper(I) and Silver(I) triazolides are known to be shock-sensitive explosives.
-
Implication: PPE is not just for you; it protects the facility. You must ensure your gloves do not transfer residue to metal balances, spatulas, or drain lines.
-
PPE Selection Matrix
This matrix moves beyond generic advice, tailoring gear to specific laboratory tasks.
Table 1: Task-Based PPE Specifications
| Task | Primary Hazard | Glove Selection | Respiratory/Face Protection |
| Weighing (Solid) | Inhalation of particulates; Static dispersal. | Nitrile (Disposable) Min Thickness: 0.11 mmChange frequency: Every 30 mins | Fume Hood (Sash at 18") If hood unavailable: N95 Respirator + Goggles. |
| Solubilization | Splash risk; Dermal absorption via carrier solvent (e.g., DCM, THF). | Nitrile (Double Layer) Outer: 5 mil NitrileInner: 4 mil NitrileImmediate change upon splash. | Chemical Splash Goggles Standard safety glasses are insufficient for liquid splashes. |
| Synthesis (CuAAC) | Copper-catalyst interaction; Potential energetic byproducts. | High-Breakthrough Nitrile Or Silver Shield® laminate if using aggressive solvents like DMF. | Blast Shield + Goggles Required if heating >50°C or pressurizing. |
| Waste Disposal | Formation of metal azides/triazolides in drains. | Heavy Duty Nitrile (0.20 mm) Long cuff to protect wrists during pouring. | Full Face Shield Protect against splash-back during container transfer. |
Operational Workflows & Visualization
Protocol A: The "Static-Safe" Weighing Procedure
Objective: Minimize dust generation and prevent static discharge.
-
Donning: Put on a cotton lab coat (synthetic fibers generate static). Don nitrile gloves and ensure the cuff overlaps the coat sleeve.
-
Ionization: If available, pass the spatula and weigh boat through an anti-static ionizer bar.
-
Transfer: Open the container inside the fume hood. Do not remove the container from the hood.
-
Doffing: Wipe the exterior of the container with a dry Kimwipe before returning it to storage. Dispose of gloves immediately to prevent spreading trace powder to door handles.
Protocol B: Reaction Setup (Click Chemistry Context)
Objective: Prevent formation of explosive metal salts.
-
Tool Selection: Use glass or plastic spatulas . Avoid metal spatulas (especially copper/brass alloys) to prevent trace formation of metal triazolides.
-
Solvent Handling: If dissolving in DMSO or DMF, recognize that these solvents permeate nitrile rapidly. Double glove is mandatory.
-
Quenching: Upon completion, ensure the reaction mixture is treated with a chelating agent (e.g., EDTA) if copper was used, before disposal.
Visual Logic: PPE Decision Tree
Figure 1: Logic flow for selecting appropriate PPE based on physical state and solvent compatibility.
Waste Disposal & Decontamination
CRITICAL WARNING: Never dispose of triazole residues down the sink. The reaction with copper plumbing traps can create a shock-sensitive explosion hazard over time.
Disposal Workflow
-
Segregation: Create a dedicated waste stream labeled "Organic Waste - Nitrogen Heterocycles."
-
Deactivation: If the triazole was used with transition metals (Cu, Ag), rinse glassware with a 10% EDTA or Ammonium Hydroxide solution to solubilize any metal-triazole complexes before general washing.
-
Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal cans.
Visual Logic: Waste Segregation
Figure 2: Waste disposal decision tree emphasizing the prevention of metal-triazolide formation.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2733618, 4-tert-Butyl-1,2,3-triazole. Retrieved from [Link]
-
American Chemical Society (2023). Identifying and Handling Azide and Triazole Hazards in the Laboratory. ACS Chemical Health & Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
